1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
Description
This compound features a thiazolo[2,3-c][1,2,4]triazole core fused with a sulfur-linked ethanone group. The 3,4-dichlorophenyl moiety at position 1 and the p-tolyl substituent at position 5 of the thiazole ring contribute to its structural uniqueness. These groups likely enhance lipophilicity and electronic effects, influencing binding interactions in biological systems. Similar compounds, such as those reported in , highlight the role of dichlorophenyl groups in stabilizing molecular interactions, particularly in enzyme-binding contexts .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS2/c1-11-2-4-12(5-3-11)16-9-26-18-22-23-19(24(16)18)27-10-17(25)13-6-7-14(20)15(21)8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJIRHVKSWYQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolo[2,3-c][1,2,4]triazole Ring:
Introduction of the p-Tolyl Group:
Attachment of the Dichlorophenyl Group:
Final Coupling:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Chlorinated Aryl Groups : The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to morpholinyl (polar) or methoxyphenyl (moderately polar) substituents .
- p-Tolyl vs.
- Melting Points: Compounds with polar substituents (e.g., methoxyphenylaminoethyl) exhibit higher melting points (136–169°C) due to intermolecular hydrogen bonding .
Biological Activity
1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a synthetic compound that incorporates a thiazole and triazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Overview
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₃Cl₂N₃OS
- Molecular Structure : The compound features a dichlorophenyl group attached to a thiazolo-triazole unit through a thioether linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole core have displayed significant activity against various cancer cell lines. The compound was evaluated for its antiproliferative effects against several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 22 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 30 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 25 | Cell cycle arrest at G2/M phase |
The compound exhibited promising results with IC50 values indicating effective inhibition of cell growth across these lines .
Antimicrobial Activity
The thiazole and triazole moieties are known for their antimicrobial properties. Studies have shown that derivatives similar to the compound demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:
- Staphylococcus aureus : Effective against methicillin-resistant strains.
- Candida spp. : Showed significant antifungal activity.
In vitro tests indicated that the compound could inhibit bacterial growth at concentrations as low as 10 µg/mL .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aromatase | Competitive | 0.5 |
| Carbonic Anhydrase | Non-competitive | 1.0 |
| Thymidine Phosphorylase | Mixed-type | 0.8 |
These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .
Case Studies
A series of case studies have been documented to assess the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative with a similar structure was tested on multiple cancer cell lines, resulting in significant apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy Study : Another study demonstrated that compounds with thiazole and triazole functionalities exhibited strong antimicrobial effects against resistant bacterial strains.
These studies collectively underscore the therapeutic potential of compounds containing thiazole and triazole rings.
Q & A
Q. What validation steps ensure reproducibility in quantum chemical calculations?
- Methodological Answer : Cross-validate DFT results with higher-level methods (e.g., MP2) or benchmark against crystallographic data (RMSD <0.1 Å for bond lengths). Report convergence criteria (energy, gradient) and basis set superposition errors (BSSE) for intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
